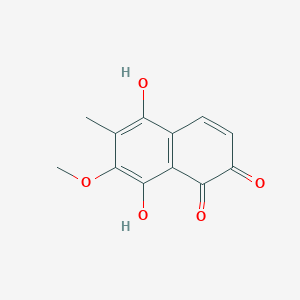
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide is a chemical compound characterized by the presence of a cyclopropane ring substituted with a 3,4-difluorophenyl group and a carbonyl azide group
Vorbereitungsmethoden
The synthesis of (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using suitable reagents and catalysts.
Introduction of the Difluorophenyl Group: The 3,4-difluorophenyl group is introduced through a substitution reaction, where a precursor compound is reacted with a difluorophenyl reagent.
Formation of the Carbonyl Azide Group: The final step involves the conversion of a carbonyl group to a carbonyl azide group.
Analyse Chemischer Reaktionen
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the azide group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide involves its interaction with molecular targets such as enzymes and receptors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies .
Vergleich Mit ähnlichen Verbindungen
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide can be compared with other similar compounds such as:
(1R,2S)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide: Differing in stereochemistry, this compound may exhibit different reactivity and biological activity.
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Chloride: This compound has a chloride group instead of an azide group, leading to different chemical properties and applications.
(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Amine:
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carbonyl azide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(16)14-15-13/h1-3,6-7H,4H2/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOVAIMDRIXGIU-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)

